molecular formula C11H17N3O4S B2655683 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 925606-80-0

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2655683
CAS No.: 925606-80-0
M. Wt: 287.33
InChI Key: GBTQIHRPSAXJKG-UHFFFAOYSA-N
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Description

The compound “1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The pyrazole ring is attached to a sulfonyl group, which is further connected to a piperidine ring. The piperidine ring carries a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a sulfonyl group, a piperidine ring, and a carboxylic acid group . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Anticancer Activity

A study focused on the synthesis of new propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. This research demonstrates the potential of derivatives related to piperidine-4-carboxylic acid for anticancer applications. Compounds showed significant activity in preliminary anticancer screenings, suggesting their utility in developing new therapeutic agents (Rehman et al., 2018).

Aurora Kinase Inhibitor for Cancer Treatment

An inventive approach described the synthesis of a compound related to piperidine-4-carboxylic acid, highlighting its inhibition of Aurora A kinase. This action implies its potential usefulness in treating cancer, showcasing the role of such compounds in developing cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Enhancement of Electrolytic Coloring

The use of piperidine-4-carboxylic acid and related compounds as additives in electrolytic coloring of anodized aluminum was investigated. These additives were found to influence the throwing power and resistance to atmospheric oxidation, underlining their significance in industrial applications related to surface finishing (Moshohoritou et al., 1994).

Antimicrobial Activity

Research into the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole highlighted the antimicrobial potential of these compounds. The study suggested that derivatives of piperidine-4-carboxylic acid could serve as effective antimicrobial agents (El‐Emary et al., 2002).

Antibacterial Activity

Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This work underscores the relevance of piperidine-4-carboxylic acid derivatives in discovering new antibacterial compounds, with some showing moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-2-13-8-10(7-12-13)19(17,18)14-5-3-9(4-6-14)11(15)16/h7-9H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTQIHRPSAXJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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